Butyl carbonofluoridate
Description
Butyl Acrylate (C₇H₁₂O₂) is a flammable liquid monomer widely used in polymer production, adhesives, and coatings. Key properties from the evidence include:
Properties
CAS No. |
500023-96-1 |
|---|---|
Molecular Formula |
C5H9FO2 |
Molecular Weight |
120.12 g/mol |
IUPAC Name |
butyl carbonofluoridate |
InChI |
InChI=1S/C5H9FO2/c1-2-3-4-8-5(6)7/h2-4H2,1H3 |
InChI Key |
VUIQNCIDLGATGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl carbonofluoridate typically involves the reaction of butyl alcohol with phosgene (carbonyl chloride) in the presence of a base such as pyridine. The reaction proceeds as follows:
C4H9OH+COCl2→C4H9OCOF+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where butyl alcohol and phosgene are reacted in a controlled environment to ensure safety and efficiency. The use of automated systems helps in maintaining the reaction conditions and handling the toxic reagents involved.
Chemical Reactions Analysis
Types of Reactions
Butyl carbonofluoridate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by various nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form butyl alcohol and carbon dioxide.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., ethanethiol). These reactions are typically carried out in an inert solvent such as dichloromethane at room temperature.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products
Nucleophilic substitution: Produces substituted carbonofluoridates.
Hydrolysis: Produces butyl alcohol and carbon dioxide.
Reduction: Produces butyl alcohol.
Scientific Research Applications
Butyl carbonofluoridate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing the carbonofluoridate functional group into molecules.
Biology: Investigated for its potential use in modifying biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which butyl carbonofluoridate exerts its effects involves the reactivity of the carbonyl group and the fluorine atom. The carbonyl group is electrophilic, making it susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, enhances the electrophilicity of the carbonyl carbon, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used.
Comparison with Similar Compounds
Comparison with Similar Acrylate Esters
Table 1: Comparative Physicochemical Properties
Key Differences
- Flammability : Butyl Acrylate is less volatile than methyl and ethyl acrylates, with a higher flash point .
- Toxicity : Butyl Acrylate exhibits lower acute oral toxicity (LD50 >2,000 mg/kg) compared to methyl acrylate (LD50 300 mg/kg) .
- Polymerization Risk : Butyl Acrylate requires stabilization to prevent hazardous polymerization under heat or light, a trait shared with other acrylates .
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